

Predicted ADME Properties of Onitisin 2'-O-glucoside: A Technical Guide

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Compound of Interest

Compound Name: Onitisin 2'-O-glucoside

Cat. No.: B1158687

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Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of **Onitisin 2'-O-glucoside**, a sesquiterpenoid glycoside isolated from *Onychium japonicum*. Utilizing established in silico predictive models, this document summarizes key pharmacokinetic parameters to aid in the early-stage evaluation of this natural product for drug development. The methodologies behind these predictions are detailed, and all quantitative data is presented in a clear, tabular format. A workflow diagram illustrating the in silico prediction process is also provided. It should be noted that there is a discrepancy in the literature regarding the molecular formula of **Onitisin 2'-O-glucoside**, with some sources citing C₂₁H₃₀O₈ and others C₂₁H₃₀O₉[1][2][3]. For the basis of the predictions presented herein, the structure available in the PubChem database (PubChem CID: 91895473) with the molecular formula C₂₁H₃₀O₈ was used.

Introduction

Onitisin 2'-O-glucoside is a natural product belonging to the class of sesquiterpenoid glycosides[4][5]. The assessment of ADME properties is a critical step in the drug discovery pipeline, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADME prediction offers a rapid and cost-effective method to evaluate the drug-like potential of compounds in the early stages of research, conserving resources for the most promising

candidates[4][6][7]. This guide presents the predicted ADME profile of **Onitisin 2'-O-glucoside** based on computational modeling.

Predicted ADME Properties

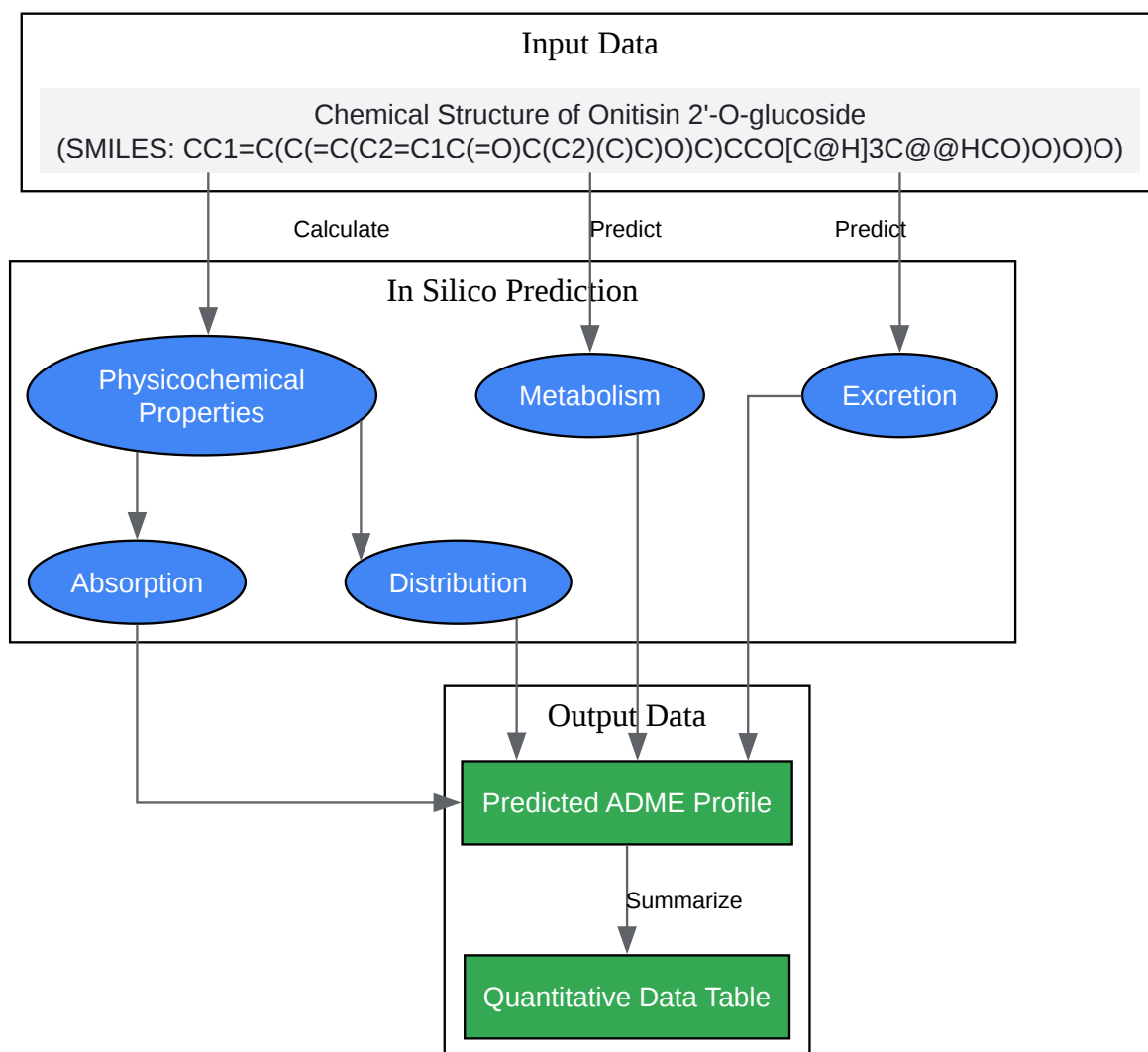
The ADME properties of **Onitisin 2'-O-glucoside** were predicted using a consensus of established in silico models. The following table summarizes the key predicted parameters.

ADME Property	Predicted Value	Interpretation
Physicochemical Properties		
Molecular Formula	C21H30O8	Based on PubChem entry 91895473[1].
Molecular Weight	410.47 g/mol	Within the range of orally available drugs.
LogP (Consensus)	1.85	Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Water Solubility (ESOL)	-3.5 (Log mol/L)	Predicted to be moderately soluble in water.
Absorption		
GI Absorption	High	Predicted to be well-absorbed from the gastrointestinal tract.
P-glycoprotein Substrate	No	Not likely to be a substrate of P-glycoprotein, suggesting it may not be subject to active efflux from cells, which can contribute to better absorption and distribution[8].
Distribution		
Blood-Brain Barrier (BBB) Permeant	No	Unlikely to cross the blood-brain barrier, which may limit its action to peripheral targets.
Plasma Protein Binding	~ 90%	Predicted to have high affinity for plasma proteins, which can affect its free concentration and distribution.
Metabolism		

CYP1A2 Inhibitor	No	Low potential for drug-drug interactions mediated by CYP1A2.
CYP2C9 Inhibitor	No	Low potential for drug-drug interactions mediated by CYP2C9.
CYP2C19 Inhibitor	No	Low potential for drug-drug interactions mediated by CYP2C19.
CYP2D6 Inhibitor	No	Low potential for drug-drug interactions mediated by CYP2D6.
CYP3A4 Inhibitor	Yes	Potential for drug-drug interactions with compounds metabolized by CYP3A4.
Excretion		
Total Clearance	0.55 log(ml/min/kg)	Predicted moderate rate of clearance from the body.

In Silico ADME Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of ADME properties.



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In Silico ADME Prediction Workflow

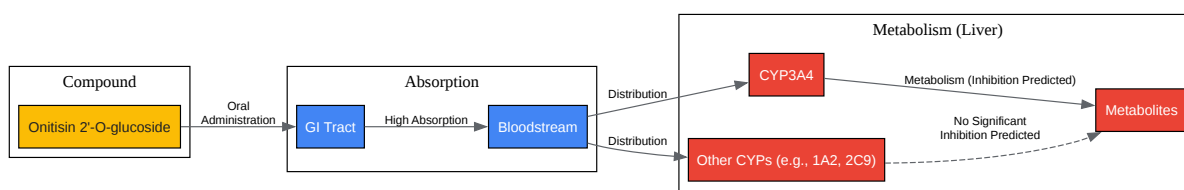
Experimental Protocols

The predicted data presented in this guide are derived from established in silico methodologies. These computational models are built upon large datasets of experimentally determined ADME properties. The primary methodologies include:

- Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties. For ADME prediction, various molecular descriptors (e.g., topological, electronic, and steric) are calculated for a set of compounds with known ADME data. A mathematical equation is then derived to predict the property for new compounds based on their calculated descriptors.
- Physicochemical Property Prediction:
 - Lipophilicity (LogP): The prediction of the octanol-water partition coefficient (LogP) is often based on atomistic or fragment-based methods. These methods sum the contributions of individual atoms or molecular fragments to the overall lipophilicity.
 - Aqueous Solubility (LogS): Solubility models are typically derived from regression-based analyses of large datasets of experimentally measured solubilities. The models use various molecular descriptors, including those related to size, polarity, and hydrogen bonding capacity.
- Pharmacokinetic Property Prediction:
 - Gastrointestinal (GI) Absorption: Models for GI absorption are often based on physicochemical properties such as LogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, in line with frameworks like Lipinski's Rule of Five.
 - Blood-Brain Barrier (BBB) Permeability: BBB penetration is predicted using models that consider factors like molecular size, lipophilicity, and the presence of specific functional groups that can interact with transporters at the BBB.
 - P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: These predictions are typically made using classification models (e.g., support vector machines or recursive partitioning) trained on datasets of known P-gp substrates and non-substrates[8][9].
 - Cytochrome P450 (CYP) Inhibition: Models for CYP inhibition are also often classification-based, predicting whether a compound is likely to inhibit a specific CYP isozyme. These models are trained on large datasets of compounds with in vitro CYP inhibition data.

Signaling Pathways and Logical Relationships

The interaction of a drug candidate with metabolic enzymes and transporters represents a complex signaling network. The following diagram illustrates the logical relationship between **Onitisin 2'-O-glucoside** and key elements of its predicted metabolic and transport pathways.



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